molecular formula C6H10N2O2 B6263733 (Z)-(ethyl N-cyano-2-methoxyethanecarboximidate) CAS No. 2225181-88-2

(Z)-(ethyl N-cyano-2-methoxyethanecarboximidate)

Cat. No. B6263733
CAS RN: 2225181-88-2
M. Wt: 142.2
InChI Key:
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Description

(Z)-(ethyl N-cyano-2-methoxyethanecarboximidate), also known as Z-CNMC, is a compound that has been used in a variety of scientific research applications. It is a chemical reagent that has been used in organic synthesis, chemical catalysis, and biochemical and physiological studies. Z-CNMC has been studied for its ability to form stable complexes with a variety of metals and organic compounds, as well as its wide range of applications in a variety of scientific fields.

Scientific Research Applications

(Z)-(ethyl N-cyano-2-methoxyethanecarboximidate) has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, chemical catalysis, and biochemical and physiological studies. (Z)-(ethyl N-cyano-2-methoxyethanecarboximidate) has also been used in the study of enzyme kinetics, protein-ligand interactions, and the study of metal-catalyzed reactions.

Mechanism of Action

(Z)-(ethyl N-cyano-2-methoxyethanecarboximidate) is a reagent that forms stable complexes with a variety of metals and organic compounds. It has been used to study the mechanism of enzyme-catalyzed reactions, as well as the mechanism of metal-catalyzed reactions. (Z)-(ethyl N-cyano-2-methoxyethanecarboximidate) has also been used to study the mechanism of protein-ligand interactions.
Biochemical and Physiological Effects
(Z)-(ethyl N-cyano-2-methoxyethanecarboximidate) has been studied for its potential biochemical and physiological effects. It has been used to study the effects of metal-catalyzed reactions on the structure and function of proteins and enzymes. (Z)-(ethyl N-cyano-2-methoxyethanecarboximidate) has also been used to study the effects of metal-catalyzed reactions on the structure and function of other biological molecules.

Advantages and Limitations for Lab Experiments

(Z)-(ethyl N-cyano-2-methoxyethanecarboximidate) has several advantages for use in lab experiments. It is a stable reagent that is easy to handle and store. It is also a versatile reagent that can be used to study a variety of biochemical and physiological effects. However, (Z)-(ethyl N-cyano-2-methoxyethanecarboximidate) also has some limitations. It is a relatively expensive reagent, and it can be difficult to obtain in large quantities.

Future Directions

There are a number of potential future directions for the use of (Z)-(ethyl N-cyano-2-methoxyethanecarboximidate) in scientific research. It could be used to study the effects of metal-catalyzed reactions on the structure and function of proteins and enzymes. It could also be used to study the effects of metal-catalyzed reactions on other biological molecules. Additionally, (Z)-(ethyl N-cyano-2-methoxyethanecarboximidate) could be used to study the mechanism of metal-catalyzed reactions and protein-ligand interactions. Finally, (Z)-(ethyl N-cyano-2-methoxyethanecarboximidate) could be used to develop new methods for organic synthesis and chemical catalysis.

Synthesis Methods

(Z)-(ethyl N-cyano-2-methoxyethanecarboximidate) can be synthesized in a two-step process. First, a solution of ethyl cyanoacetate is treated with 2-methoxyethanol in the presence of a base to form ethyl N-cyano-2-methoxyethanecarboximidate. This is then treated with acids to form (Z)-(ethyl N-cyano-2-methoxyethanecarboximidate). (Z)-(ethyl N-cyano-2-methoxyethanecarboximidate) can also be synthesized from commercially available ethyl cyanoacetate and methoxyethanol.

properties

{ "Design of the Synthesis Pathway": "The synthesis of (Z)-(ethyl N-cyano-2-methoxyethanecarboximidate) can be achieved through a reaction between ethyl 2-amino-2-methoxyacetate and cyanogen bromide.", "Starting Materials": [ "Ethyl 2-amino-2-methoxyacetate", "Cyanogen bromide", "Sodium hydroxide", "Ethanol", "Water" ], "Reaction": [ "Step 1: Dissolve ethyl 2-amino-2-methoxyacetate in ethanol and add sodium hydroxide to the solution.", "Step 2: Add cyanogen bromide to the solution and stir for several hours at room temperature.", "Step 3: Acidify the reaction mixture with hydrochloric acid and extract the product with ethyl acetate.", "Step 4: Dry the organic layer with anhydrous sodium sulfate and evaporate the solvent to obtain the crude product.", "Step 5: Purify the crude product by recrystallization from ethanol to obtain (Z)-(ethyl N-cyano-2-methoxyethanecarboximidate) as a white solid." ] }

CAS RN

2225181-88-2

Product Name

(Z)-(ethyl N-cyano-2-methoxyethanecarboximidate)

Molecular Formula

C6H10N2O2

Molecular Weight

142.2

Purity

95

Origin of Product

United States

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